molecular formula C9H18BClO2 B13488346 1,3,2-Dioxaborolane, 2-(3-chloropropyl)-4,4,5,5-tetramethyl- CAS No. 124215-47-0

1,3,2-Dioxaborolane, 2-(3-chloropropyl)-4,4,5,5-tetramethyl-

Cat. No.: B13488346
CAS No.: 124215-47-0
M. Wt: 204.50 g/mol
InChI Key: XIXOLVRLUCUKQE-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is functionalized with a chloropropyl group. Its unique structure allows it to participate in various chemical transformations, making it a valuable reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloropropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:

    Reactants: 3-chloropropylboronic acid and pinacol.

    Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

    Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:

    Reactant Feed: Continuous feeding of 3-chloropropylboronic acid and pinacol into the reactor.

    Catalyst: Use of a suitable catalyst to enhance the reaction rate.

    Temperature Control: Maintaining optimal reaction temperatures to ensure complete conversion.

    Product Isolation: Continuous extraction and purification of the product using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The boron center can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: THF, DCM, ethanol.

    Reaction Conditions: Mild to moderate temperatures, inert atmosphere (e.g., nitrogen or argon).

Major Products

    Substitution Products: Depending on the nucleophile, products such as amines, thioethers, or ethers.

    Cross-Coupling Products: Biaryl compounds or other coupled products.

    Oxidation Products: Boronic acids.

    Reduction Products: Boranes.

Scientific Research Applications

2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

    Industry: Applied in the production of advanced materials, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boron reagent transfers its organic group to the palladium center, forming a new palladium-organic complex.

    Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the desired coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:

    (3-Chloropropyl)trimethoxysilane: Used as a coupling agent in polymer chemistry.

    3-Chloropropylboronic Acid: A precursor in the synthesis of various boron-containing compounds.

    2-(3-Chloropropyl)-1,3-dioxolane: Used in the synthesis of heterocyclic compounds.

The uniqueness of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, making it a valuable tool in organic synthesis.

Properties

CAS No.

124215-47-0

Molecular Formula

C9H18BClO2

Molecular Weight

204.50 g/mol

IUPAC Name

2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C9H18BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3

InChI Key

XIXOLVRLUCUKQE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCl

Origin of Product

United States

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